3-Cyanopropiolic acid

Description

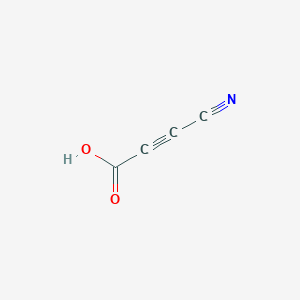

3-Cyanopropiolic acid (CAS 16051-87-9, IUPAC name: 3-cyanopropanoic acid) is a carboxylic acid derivative featuring a cyano (-CN) group at the β-position. It is a white crystalline solid or colorless powder with high solubility in water and polar organic solvents like alcohols and esters. The compound exhibits acidic properties (pKa ~3–4) and undergoes neutralization reactions with bases. Its thermal instability leads to decomposition at elevated temperatures, producing hydrogen cyanide (HCN) and acrylic acid, necessitating stringent safety protocols during handling .

Key applications include:

- Organic synthesis: Intermediate for cyanogenation reactions.

- Agrochemicals: Precursor for fungicides and herbicides.

- Polymer chemistry: Potential monomer for specialty polymers.

Properties

Molecular Formula |

C4HNO2 |

|---|---|

Molecular Weight |

95.06 g/mol |

IUPAC Name |

3-cyanoprop-2-ynoic acid |

InChI |

InChI=1S/C4HNO2/c5-3-1-2-4(6)7/h(H,6,7) |

InChI Key |

ZVVXXGSRDOMYII-UHFFFAOYSA-N |

Canonical SMILES |

C(#CC(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyanopropiolic acid can be synthesized through several methods. One common approach involves the reaction of propiolic acid with a cyanating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures are also crucial to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopropiolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The cyano group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyanopropiolic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyanopropiolic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved in its biological and chemical effects.

Comparison with Similar Compounds

Methyl 3-Cyanopropionate (CAS: Not specified)

- Structure: Methyl ester of 3-cyanopropiolic acid.

- Properties : Liquid at room temperature; lower acidity compared to the parent acid.

- Reactivity: Undergoes ester hydrolysis to regenerate this compound under acidic/basic conditions.

- Applications : Used as a solvent and intermediate in fine chemical synthesis .

3-Hydroxypropionic Acid (3-HP, CAS: Not specified)

- Structure: β-hydroxyl substituent instead of cyano.

- Properties : Water-soluble, thermally stable, and biodegradable.

- Reactivity : Oxidizable to acrylic acid; polymerizes to poly-3-hydroxypropionate.

- Applications :

3-Chloropropionic Acid (CAS: 107-94-8)

- Structure : Chlorine atom at the β-position.

- Properties : Corrosive liquid (skin/eye irritant, H314); releases HCl upon decomposition.

- Reactivity : Nucleophilic substitution reactions (e.g., with amines to form β-chloroamides).

- Applications :

3-Cyclopentylpropionic Acid (CAS: 140-77-2)

- Structure : Cyclopentyl group attached to the carboxylic acid.

- Properties : Lipophilic; low water solubility.

- Reactivity : Participates in cycloaddition and esterification reactions.

- Applications :

3-Phosphonopropionic Acid (CAS: 5962-42-5)

- Structure : Phosphonate (-PO(OH)₂) group at the β-position.

- Properties : Chelating agent; moderate solubility in water.

- Reactivity : Binds metal ions; inhibits enzymes like alkaline phosphatase.

- Applications :

3-Amino-3-phenylpropionic Acid (CAS: Not specified)

- Structure: Amino (-NH₂) and phenyl groups at the β-position.

- Properties : Zwitterionic at physiological pH; chiral center.

- Reactivity : Forms peptide bonds; undergoes decarboxylation.

- Applications :

Data Table: Comparative Analysis

Key Research Findings

- Reactivity: The cyano group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., with amines to form acrylamides), whereas 3-HP’s hydroxyl group favors oxidation and polymerization .

- Safety: this compound and 3-chloropropionic acid require rigorous handling due to HCN/HCl release, unlike 3-HP and phosphonopropionic acid, which are safer .

- Industrial Relevance: 3-HP and this compound are prioritized for sustainable chemistry, while halogenated analogs (e.g., 3-chloropropionic acid) face regulatory scrutiny .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-Cyanopropiolic acid, and how should they be implemented?

- Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) to assess purity (>95%), and mass spectrometry (MS) for molecular weight validation. For NMR, dissolve the compound in deuterated solvents (e.g., DMSO-d6) and calibrate using tetramethylsilane (TMS) as an internal standard. HPLC conditions typically involve a C18 column, gradient elution with acetonitrile/water, and UV detection at 210–260 nm . Cross-reference with pharmacopeial standards (e.g., USP) if available .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Follow strict personal protective equipment (PPE) protocols: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors. Emergency safety showers and eyewash stations must be accessible. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. Respiratory protection (e.g., N95 masks) is advised during prolonged exposure .

Q. How can researchers validate the purity of this compound batches for experimental reproducibility?

- Answer : Perform triplicate analyses using differential scanning calorimetry (DSC) to check melting point consistency and thermogravimetric analysis (TGA) to assess thermal decomposition profiles. Compare results with literature values or certified reference materials. Document batch-specific impurities via liquid chromatography-mass spectrometry (LC-MS) .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the reactivity of this compound in nucleophilic addition reactions?

- Answer : Use a factorial design to test variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., pyridine derivatives). Monitor reaction progress via in situ infrared (IR) spectroscopy to track carbonyl group conversion. Quench aliquots at timed intervals for HPLC analysis to quantify intermediate formation .

Q. How can computational modeling complement experimental studies on this compound’s electronic properties?

- Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Validate models against experimental UV-Vis spectra and X-ray crystallography data (if available). Use software like Gaussian or ORCA for simulations .

Q. What methodologies resolve contradictions between observed and predicted stability of this compound under acidic conditions?

- Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–6) at 40°C for 14 days. Analyze degradation products via LC-MS and compare with predicted pathways from computational degradation modeling (e.g., Zeneth Software). Reconcile discrepancies by adjusting reaction mechanisms in silico and repeating experiments under controlled humidity .

Q. How should researchers address variability in biological activity data for this compound derivatives?

- Answer : Apply statistical meta-analysis to aggregate data from multiple studies, identifying outliers via Grubbs’ test. Use cell-based assays (e.g., IC50 determinations) with standardized positive controls (e.g., reference inhibitors) to minimize inter-lab variability. Validate findings through orthogonal methods like surface plasmon resonance (SPR) for binding affinity .

Methodological Notes

- Data Integrity : Cross-validate experimental results with primary literature and databases like NIST Chemistry WebBook for spectral matches .

- Ethical Compliance : Ensure all studies involving biological systems receive institutional ethics approval, with protocols documented per journal guidelines (e.g., JCPR standards) .

- Literature Synthesis : Use Google Scholar to identify high-impact studies and avoid non-peer-reviewed sources (e.g., commercial websites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.